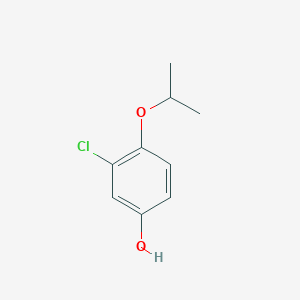

3-Chloro-4-isopropoxyphenol

Description

3-Chloro-4-isopropoxyphenol is an organic compound with the molecular formula C₉H₁₁ClO₂ and a molecular weight of 186.64 g/mol . It is a phenolic compound characterized by the presence of a chlorine atom at the third position and an isopropoxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry and biology.

Properties

IUPAC Name |

3-chloro-4-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXMLRXDHINNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropoxyphenol typically involves the chlorination of 4-isopropoxyphenol. The reaction can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the third position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-isopropoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions (OH⁻) and amines.

Oxidation Reactions: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the isopropoxy group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products:

Substitution: Formation of 4-isopropoxyphenol or its derivatives.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dechlorinated or modified phenolic compounds.

Scientific Research Applications

3-Chloro-4-isopropoxyphenol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-isopropoxyphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Chloro-3-isopropoxyphenol: Similar structure but with different substitution pattern.

3-Chloro-4-methoxyphenol: Similar structure with a methoxy group instead of an isopropoxy group.

4-Chloro-3-methoxyphenol: Similar structure with different substitution pattern and a methoxy group.

Uniqueness: 3-Chloro-4-isopropoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Chloro-4-isopropoxyphenol, with the molecular formula C₉H₁₁ClO₂ and a molecular weight of 186.64 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the chlorination of 4-isopropoxyphenol, typically using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the third position. The compound can undergo various chemical reactions, including nucleophilic substitutions, oxidations, and reductions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

- Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in biological systems.

- Potential Therapeutic Effects : There is ongoing research into the compound's potential as a therapeutic agent in drug discovery, particularly for conditions associated with oxidative damage and microbial infections.

The biological activity of this compound is thought to involve interaction with specific molecular targets:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity in microbial cells.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its antioxidant effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-3-isopropoxyphenol | Similar structure but different substitution pattern | Varying biological activity profiles |

| 3-Chloro-4-methoxyphenol | Contains a methoxy group instead of isopropoxy | Different solubility and reactivity |

| 4-Chloro-3-methoxyphenol | Similar structure with a methoxy group | Potentially different therapeutic applications |

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Antimicrobial Efficacy : In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent.

- Oxidative Stress Mitigation : Another study explored its effects on oxidative stress markers in human cell lines. Treatment with 10 µM of the compound led to a significant reduction in malondialdehyde (MDA) levels, indicating its antioxidant potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.